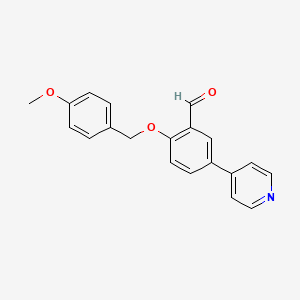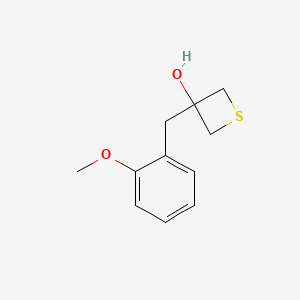
3-(2-Methoxybenzyl)thietan-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxybenzyl)thietan-3-ol is an organic compound that belongs to the class of thietanes, which are four-membered sulfur-containing heterocycles This compound is characterized by the presence of a thietane ring substituted with a 2-methoxybenzyl group and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Methoxybenzyl)thietan-3-ol can be achieved through several methods. One common approach involves the nucleophilic substitution of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide, leading to the formation of the thietane ring . Another method includes the intramolecular nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates . Additionally, photochemical [2 + 2] cycloadditions of alkenes and thiocarbonyl compounds can be employed to synthesize thietanes .
Industrial Production Methods: Industrial production of thietanes, including this compound, often involves large-scale nucleophilic thioetherifications and photochemical cycloadditions. These methods are optimized for high yield and purity, ensuring the compound’s suitability for various applications.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Methoxybenzyl)thietan-3-ol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in organic synthesis . Reduction reactions can convert the thietane ring to more saturated sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium sulfide and thiolates are employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietanes, which can be further utilized in synthetic chemistry .
Scientific Research Applications
3-(2-Methoxybenzyl)thietan-3-ol has several applications in scientific research:
Medicinal Chemistry: The compound is investigated as a potential bioisostere for carboxylic acids, which can improve the pharmacokinetic and pharmacodynamic properties of drug candidates.
Organic Synthesis: It serves as a versatile building block for the synthesis of sulfur-containing heterocycles and other complex molecules.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-(2-Methoxybenzyl)thietan-3-ol involves its interaction with various molecular targets, including enzymes and receptors. The compound’s thietane ring can mimic the carboxylic acid functional group, allowing it to bind to active sites of enzymes and inhibit their activity . This property is particularly useful in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Oxetan-3-ol: Another four-membered ring compound with an oxygen atom instead of sulfur.
Thietan-3-ol: A simpler thietane derivative without the 2-methoxybenzyl group, used in similar applications.
Uniqueness: 3-(2-Methoxybenzyl)thietan-3-ol is unique due to the presence of the 2-methoxybenzyl group, which enhances its lipophilicity and potential interactions with biological targets. This structural feature distinguishes it from other thietane derivatives and contributes to its specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C11H14O2S |
|---|---|
Molecular Weight |
210.29 g/mol |
IUPAC Name |
3-[(2-methoxyphenyl)methyl]thietan-3-ol |
InChI |
InChI=1S/C11H14O2S/c1-13-10-5-3-2-4-9(10)6-11(12)7-14-8-11/h2-5,12H,6-8H2,1H3 |
InChI Key |
QSWSEQKKXKWRNU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CC2(CSC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-4-carbonitrile](/img/structure/B13337737.png)
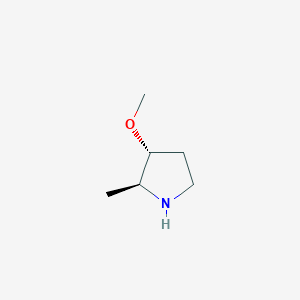
![1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13337739.png)
![(4-(Cyclopropylmethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)methanol](/img/structure/B13337740.png)

![(S)-8-(1-Methoxyethyl)-2-methylimidazo[1,2-b]pyridazin-7-amine](/img/structure/B13337748.png)
![Ethyl (S)-2,2-difluoro-6-azaspiro[3.4]octane-7-carboxylate](/img/structure/B13337763.png)
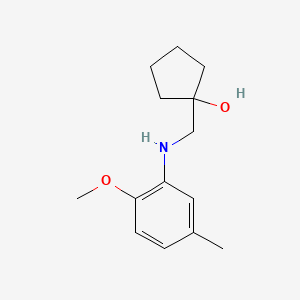
![(R)-6,7-Dihydro-5H-cyclopenta[c]pyridine-1,5-diamine](/img/structure/B13337770.png)
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)propan-1-amine](/img/structure/B13337775.png)
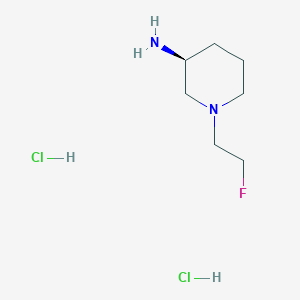
![1-{[(3-Methylbutyl)amino]methyl}cyclohexan-1-ol](/img/structure/B13337780.png)
